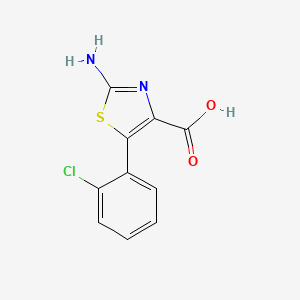

2-amino-5-(2-chlorophenyl)-1,3-thiazole-4-carboxylic Acid

Description

2-Amino-5-(2-chlorophenyl)-1,3-thiazole-4-carboxylic acid (molecular formula: C₁₀H₇ClN₂O₂S; molecular weight: 254.69) is a heterocyclic compound featuring a thiazole core substituted with an amino group at position 2, a 2-chlorophenyl group at position 5, and a carboxylic acid moiety at position 4 . Its structure is characterized by a planar thiazole ring, which facilitates π-π stacking interactions, and the electron-withdrawing chlorine atom on the phenyl ring, which influences electronic properties and binding affinities .

Propriétés

IUPAC Name |

2-amino-5-(2-chlorophenyl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2S/c11-6-4-2-1-3-5(6)8-7(9(14)15)13-10(12)16-8/h1-4H,(H2,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJVGYZXICGCQJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(N=C(S2)N)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-(2-chlorophenyl)-1,3-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. . The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

2-amino-5-(2-chlorophenyl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under basic conditions.

Major Products

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

- Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its thiazole structure is conducive to various chemical modifications, allowing researchers to create derivatives with enhanced properties.

Biology

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated for its potential as both an antifungal and antibacterial agent. The mechanism of action often involves disrupting microbial cell wall synthesis or inhibiting essential metabolic functions necessary for microbial growth.

Medicine

- Anticancer Properties : In vitro studies have shown that 2-amino-5-(2-chlorophenyl)-1,3-thiazole-4-carboxylic acid can induce cytotoxic effects on various cancer cell lines. For instance, it demonstrated strong inhibitory effects on the MDA-MB-231 triple-negative breast cancer cell line with an IC50 value of 0.126 µM, while having a lesser effect on normal cells (MCF10A) with an IC50 of 17.52 µM .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 | 0.126 | Strong inhibitory effect |

| MCF10A | 17.52 | Lesser effect |

- Potential Drug Development : The compound is being explored for its anti-inflammatory properties and as a potential candidate in drug development targeting various diseases, including tuberculosis and cancer .

Industry

- Material Development : In industrial applications, this compound is utilized in developing new materials with specific electronic or optical properties. Its unique structural characteristics can lead to innovative applications in fields such as electronics and photonics.

Antimicrobial Research

A study focused on the synthesis of derivatives of this compound revealed its effectiveness against Mycobacterium tuberculosis H37Rv. The derivatives exhibited promising activity with minimal inhibitory concentrations (MICs) lower than traditional antibiotics like thiolactomycin (TLM) and isoniazid (INH) .

Anticancer Activity

In another investigation, derivatives of the compound were tested against multiple cancer cell lines, showing a range of cytotoxic effects that suggest potential therapeutic applications in oncology . The structure-activity relationship (SAR) studies indicated that modifications to the chlorophenyl group could enhance anticancer efficacy.

Mécanisme D'action

The mechanism of action of 2-amino-5-(2-chlorophenyl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to inhibit the synthesis of essential proteins in bacteria. The compound may also interact with cellular pathways involved in inflammation and cancer, leading to its potential therapeutic effects .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Key Findings:

Substituent Position Matters :

- The 2-chlorophenyl substitution in the target compound optimizes AgrA binding compared to 3-Cl or 4-Cl analogs, likely due to favorable van der Waals interactions and reduced steric clash .

- Fluorine substitution (e.g., 2,6-difluoro in ) increases electronegativity but may reduce hydrophobic interactions critical for membrane penetration .

Amino Group Critical for Activity: Compounds lacking the 2-amino group (e.g., ) show diminished anti-QS activity, as this group facilitates hydrogen bonding with AgrA’s active site .

Carboxylic Acid Enhances Solubility :

- The 4-COOH moiety improves aqueous solubility compared to ester derivatives (e.g., methyl esters in ), aiding in pharmacokinetics .

Research Implications

- AgrA Inhibition : The target compound’s structural features make it a promising scaffold for anti-virulence agents targeting Staphylococcus aureus .

- SAR Studies : Systematic substitution of the phenyl ring (e.g., with Br, I, or methoxy groups) could optimize potency and selectivity .

- Crystallography : SHELX programs have been pivotal in resolving the crystal structures of related thiazoles, aiding in rational drug design.

Activité Biologique

2-Amino-5-(2-chlorophenyl)-1,3-thiazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is . It features a thiazole ring substituted with an amino group and a chlorophenyl group, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting the production of metabolites.

- Receptor Modulation : Similar compounds have been shown to act as allosteric modulators of receptors, such as AMPA receptors, influencing neuronal signaling pathways .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been investigated for its potential as an antifungal and antibacterial agent . The mechanism involves disrupting microbial cell wall synthesis or inhibiting metabolic functions essential for microbial growth.

Anticancer Properties

The compound has shown promise in cancer research. In vitro studies suggest that it can induce cytotoxic effects on various cancer cell lines. For instance, derivatives of thiazole compounds have demonstrated significant inhibition of cell proliferation in breast cancer cells .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 (TNBC) | 0.126 | Strong inhibitory effect |

| MCF10A (Normal) | 17.52 | Lesser effect compared to MDA-MB-231 |

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a candidate for treating inflammatory diseases.

Case Studies

-

Study on AMPA Receptors :

A recent study investigated the effects of thiazole derivatives on GluA2 AMPA receptors. The findings indicated that certain derivatives could significantly reduce receptor activity, suggesting potential applications in neurological disorders . -

Cytotoxicity Assessment :

In a cytotoxicity study involving various cancer cell lines, this compound exhibited notable cytotoxic effects, particularly against aggressive cancer types like triple-negative breast cancer (TNBC). The compound's selectivity towards cancer cells over normal cells highlights its therapeutic potential while minimizing side effects .

Pharmacokinetics

Understanding the pharmacokinetics (ADME - Absorption, Distribution, Metabolism, Excretion) of this compound is crucial for evaluating its therapeutic efficacy:

- Absorption : Its solubility properties influence absorption rates.

- Distribution : The compound's size and charge affect its distribution in tissues.

- Metabolism : The metabolic pathways may involve phase I and II reactions leading to various metabolites.

- Excretion : Renal excretion is likely a primary route for eliminating the compound from the body.

Q & A

Q. What are the validated synthetic routes for 2-amino-5-(2-chlorophenyl)-1,3-thiazole-4-carboxylic acid, and how do reaction conditions influence yield and purity?

A common method involves the Hantzsch thiazole synthesis, where α-haloketones react with thiourea derivatives. For this compound, 2-chlorophenyl-substituted precursors are condensed with thiourea in ethanol under reflux (70–80°C). Yield optimization (typically 60–75%) requires precise stoichiometric ratios and pH control (pH 6–7). Purity (>95%) is confirmed via HPLC with C18 columns and UV detection at 254 nm .

Q. How can crystallization conditions be optimized for X-ray diffraction studies of this compound?

Crystallization in mixed solvents (e.g., ethanol/water, 3:1 v/v) at 4°C promotes single-crystal growth. SHELXL refinement (via SHELX suite) is recommended for resolving structural parameters, including bond angles and torsional strain in the thiazole ring. Ensure data collection at low temperature (100 K) to minimize thermal motion artifacts .

Q. What analytical techniques are critical for assessing purity and stability under varying storage conditions?

- HPLC : Use a gradient of acetonitrile/0.1% TFA in water (20%–80% over 20 min) to detect impurities (<2%).

- LC-MS : Confirm molecular ion peaks at m/z 255.0 [M+H]⁺ (calculated for C₁₀H₇ClN₂O₂S).

- Stability : Store at –20°C in amber vials; degradation occurs >6 months at 25°C, forming hydrolyzed carboxylic acid derivatives .

Advanced Research Questions

Q. How do substituent variations at the 2-chlorophenyl position affect structure-activity relationships (SAR) in kinase inhibition assays?

Comparative studies with analogs (e.g., 2-fluorophenyl, 4-methoxyphenyl) reveal that electron-withdrawing groups (e.g., –Cl) enhance binding to ATP pockets in kinases like EGFR. Replacements with –CF₃ or –NO₂ reduce solubility but increase IC₅₀ values by 3–5-fold. Data from related thiazole-4-carboxylic acids suggest steric hindrance at the 5-position is critical for selectivity .

Q. What computational strategies are effective for modeling electronic interactions between this compound and metalloenzymes?

Density Functional Theory (DFT) at the B3LYP/6-31G* level predicts strong charge transfer from the thiazole nitrogen to Mn²⁺ in arginase I. Molecular dynamics simulations (AMBER force field) show the 2-chlorophenyl group stabilizes hydrophobic pockets via π-π stacking with Phe residues. Validate with experimental IC₅₀ data from enzymatic assays .

Q. How can contradictory bioactivity data between in vitro and cell-based assays be resolved?

Discrepancies often arise from solubility limitations in cellular media. For example, >50 µM concentrations in PBS precipitate, reducing effective dose. Use dimethylacetamide (DMA) as a co-solvent (<0.1% v/v) to improve bioavailability. Cross-validate with LC-MS quantification of intracellular compound levels .

Q. What strategies mitigate polymorphism issues during formulation for pharmacokinetic studies?

Polymorph screening via slurry conversion in 12 solvents identifies Form I (monoclinic, P2₁/c) as the thermodynamically stable form. Differential Scanning Calorimetry (DSC) shows a melting endotherm at 208–210°C. Avoid freeze-drying, which promotes amorphous phase formation with reduced oral bioavailability .

Q. How do pH and solvent polarity influence spectroscopic characterization (NMR, IR)?

Q. What derivatization approaches enhance solubility for in vivo applications without compromising activity?

Esterification of the carboxylic acid (e.g., ethyl ester) increases logP by 1.5 units but requires enzymatic cleavage for activation. Alternatively, PEGylation (5 kDa) via carbodiimide coupling improves aqueous solubility >10-fold while retaining 80% potency in murine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.